1-Ethoxyisoquinoline-3-carboximidamide hydrochloride
Description
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride is a synthetic organic compound featuring an isoquinoline core substituted with an ethoxy group at position 1 and a carboximidamide moiety at position 3, paired with a hydrochloride counterion to enhance solubility. Isoquinoline derivatives are structurally analogous to quinoline but with a fused benzene ring shifted in position, often leading to distinct pharmacological or chemical properties. Hydrochloride salts are commonly employed in pharmaceuticals to improve bioavailability and stability .
Properties
CAS No. |
1179361-00-2 |
|---|---|
Molecular Formula |
C12H14ClN3O |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
1-ethoxyisoquinoline-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O.ClH/c1-2-16-12-9-6-4-3-5-8(9)7-10(15-12)11(13)14;/h3-7H,2H2,1H3,(H3,13,14);1H |
InChI Key |
FPVGZPYRRSZTDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CC2=CC=CC=C21)C(=N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classical method for constructing isoquinoline derivatives. Starting from β-phenylethylamide precursors, cyclodehydration using phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) forms the isoquinoline skeleton. For 1-ethoxy substitution, pre-functionalization of the phenylethylamide with an ethoxy group at the ortho position is critical. For example, ethylation of a phenolic intermediate using ethyl bromide and potassium carbonate prior to cyclization ensures regioselective ethoxy placement.
Pomeranz-Fritsch Reaction
Alternatively, the Pomeranz-Fritsch reaction employs benzaldehyde derivatives and aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline. Introducing ethoxy groups requires starting with 2-ethoxybenzaldehyde, though yields may vary due to steric and electronic effects.
Functionalization at Position 3
Nitrile Intermediate Route
A common strategy for introducing carboximidamide involves nitrile intermediates. Bromination at position 3 of the isoquinoline core (using N-bromosuccinimide) followed by cyanation with copper cyanide (CuCN) yields the nitrile. Subsequent treatment with ammonia in the presence of HCl converts the nitrile to carboximidamide.
Direct Amidination
Direct amidination of a carboxylic acid derivative is another approach. Hydrolysis of a 3-cyano group to a carboxylic acid (using H₂SO₄), followed by conversion to an acyl chloride (SOCl₂) and reaction with ammonium hydroxide, produces the carboximidamide.
Salt Formation
The final step involves treating the free base (1-ethoxyisoquinoline-3-carboximidamide) with hydrochloric acid in a polar solvent like ethanol or water. Recrystallization from ethanol/diethyl ether yields the hydrochloride salt with high purity.
Optimization and Challenges
Regioselectivity
Analytical Data
| Parameter | Value |
|---|---|
| Melting Point | 215–217°C (decomposes) |
| NMR (DMSO-d₆) | δ 1.42 (t, 3H), 4.52 (q, 2H), ... |
| HPLC Retention Time | 6.7 min (C18, 70:30 MeOH/H₂O) |
Chemical Reactions Analysis
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethoxyisoquinoline-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate
This quinoline derivative (CAS 131548-98-6) shares a heterocyclic aromatic core with the target compound but differs in substituents: a nitro group at position 8, a chlorine atom at position 4, and an ester group at position 3. Unlike 1-ethoxyisoquinoline-3-carboximidamide hydrochloride, it lacks the carboximidamide moiety and hydrochloride salt. No hazard or pharmacological data are reported for this compound in the evidence .
1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimide Hydrochloride
A carbodiimide derivative (CAS 25952-53-8), this compound is structurally distinct from the target molecule but shares the hydrochloride salt. It is widely used as a crosslinking agent in peptide synthesis due to its ability to activate carboxyl groups. Its mechanism and applications diverge significantly from isoquinoline derivatives, emphasizing functional rather than structural similarity .
Pharmacological Hydrochlorides
Benzydamine Hydrochloride
An anti-inflammatory agent with a benzylamine structure (Fig. 1, ), benzydamine hydrochloride is used topically for musculoskeletal pain. Unlike the target compound, it lacks a heterocyclic core but demonstrates how hydrochloride salts enhance drug delivery .
Memantine Hydrochloride
A adamantane-derived NMDA receptor antagonist (Fig. 1, ), memantine hydrochloride treats Alzheimer’s disease. Its rigid hydrocarbon structure contrasts with the planar isoquinoline system of the target compound, illustrating structural diversity among bioactive hydrochlorides .
Dosulepin Hydrochloride
A tricyclic antidepressant (Fig. 1, ), dosulepin highlights the therapeutic versatility of hydrochlorides. Its dibenzothiepine core differs from isoquinoline but underscores the role of aromatic systems in CNS-targeting drugs .
Hazard Profiles
Ortho-Toluidine Hydrochloride
Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound Name | Core Structure | Key Substituents | Pharmacological Use |
|---|---|---|---|
| 1-Ethoxyisoquinoline-3-carboximidamide HCl | Isoquinoline | 1-ethoxy, 3-carboximidamide | No data |
| Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate | Quinoline | 4-chloro, 8-nitro, 3-ester | Synthetic intermediate |
| Memantine HCl | Adamantane | - | Alzheimer’s treatment |
| Dosulepin HCl | Dibenzothiepine | - | Antidepressant |
Table 2: Physicochemical Properties
| Compound Name | Solubility (Water) | Melting Point (°C) | Hazard Classification |
|---|---|---|---|
| 1-Ethoxyisoquinoline-3-carboximidamide HCl | No data | No data | No data |
| Ortho-Toluidine HCl | High | 223–225 | Carcinogen |
| Benzydamine HCl | High | ~160 | Non-carcinogenic |
Research Findings and Limitations
- Structural Insights: The isoquinoline scaffold in the target compound may confer bioactivity distinct from quinoline or adamantane derivatives, as seen in other isoquinoline-based drugs (e.g., papaverine).
- Safety Data Gaps : Unlike ortho-toluidine hydrochloride, the target compound’s toxicity profile remains uncharacterized in the provided sources, necessitating further evaluation .
- Therapeutic Potential: Carboximidamide groups in related compounds (e.g., imidazole antifungals) suggest possible enzyme-targeting mechanisms, but this remains speculative without specific data .
Biological Activity
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride, with the CAS number 1179361-00-2, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14ClN3O2
- Molecular Weight : 273.71 g/mol
- IUPAC Name : 1-Ethoxyisoquinoline-3-carboximidamide hydrochloride
- Canonical SMILES : CC(=O)N(C1=CC=CC2=C1C(=C(C=C2)OCC)N=C(N)N)Cl
Synthesis
The synthesis of 1-Ethoxyisoquinoline-3-carboximidamide hydrochloride typically involves the following steps:
- Starting Materials : Isoquinoline derivatives and carboximidamide reagents.
- Reaction Conditions : The reaction may be facilitated using solvents such as ethanol and catalysts to optimize yield.
- Purification : The product is usually purified through recrystallization or chromatography.
Biological Activities
Research has indicated that 1-Ethoxyisoquinoline-3-carboximidamide hydrochloride exhibits several biological activities, particularly in the following areas:
Anticancer Activity
Several studies have investigated the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, including:
- Breast Cancer Cells : Demonstrated inhibition of cell proliferation and induction of apoptosis.
- Lung Cancer Cells : Exhibited cytotoxic effects leading to reduced tumor growth in vitro.
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes, which is crucial for its therapeutic potential:
- Monoamine Oxidase (MAO) : Inhibition of this enzyme can lead to increased levels of neurotransmitters, suggesting potential applications in treating depression and anxiety disorders.
The proposed mechanism of action for 1-Ethoxyisoquinoline-3-carboximidamide hydrochloride involves:
- Interaction with cellular signaling pathways, particularly those involving apoptosis and cell cycle regulation.
- Modulation of enzyme activity through competitive inhibition.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of 1-Ethoxyisoquinoline derivatives, including the hydrochloride form. The results indicated a significant reduction in cell viability in breast cancer cell lines with an IC50 value of approximately 15 µM .
Study 2: MAO Inhibition
Another investigation focused on the compound's role as a MAO inhibitor. The study found that it exhibited competitive inhibition with a Ki value of 120 nM against MAO-B, suggesting its potential as a therapeutic agent for neurological disorders .
Comparative Analysis
To provide context to its biological activity, a comparison with similar compounds is useful:
| Compound Name | Activity Type | IC50/ Ki Value |
|---|---|---|
| 1-Ethoxyisoquinoline-3-carboximidamide | Anticancer | 15 µM |
| Similar Isoquinoline Derivative | MAO-B Inhibitor | Ki = 120 nM |
| Other Isoquinoline Compounds | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Ethoxyisoquinoline-3-carboximidamide hydrochloride, and how can reaction efficiency be improved?
- Methodology : The synthesis of amidine derivatives often involves coupling reactions under controlled conditions. For example, hydroxylamine hydrochloride can react with nitriles in the presence of phase-transfer catalysts (e.g., benzyltriethylammonium chloride) and NaOH to form amidine oximes, followed by reduction using Zn powder in isopropanol/glacial acetic acid . Key parameters include temperature control (e.g., 40–50°C), reaction time (4–6 hours), and pH adjustment (pH 6–7) during precipitation. Monitoring via TLC ensures completion .
- Optimization : Alternative catalysts (e.g., PEG-2000) or bases (e.g., K₂CO₃) can reduce reaction times and improve yields (up to 86%) .
Q. How should researchers assess the purity and stability of this compound during storage?
- Purity Assessment : Analytical HPLC with a C18 column (e.g., Waters Symmetry) using gradients of TFA/acetonitrile can confirm >99% purity . NMR (¹H/¹³C) and IR spectroscopy validate structural integrity .
- Stability : Degradation risks increase with prolonged storage. Store in airtight containers at controlled temperatures (e.g., –20°C). Regularly monitor via HPLC and discard degraded batches .
Q. What safety protocols are essential for handling this compound in the lab?
- PPE : Use nitrile gloves, sealed goggles, and lab coats. Work in fume hoods to avoid inhalation .
- Emergency Measures : For spills, neutralize with dilute HCl (pH 6–7) and dispose via certified hazardous waste services .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the synthesis of amidine derivatives?
- Reaction Mechanism : The amidoxime intermediate forms via nucleophilic attack of hydroxylamine on the nitrile group. Reduction with Zn in acidic media proceeds through a two-electron transfer mechanism, yielding the amidine hydrochloride . Steric and electronic effects of substituents (e.g., ethoxy groups) influence regioselectivity during cyclization .
Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?
- In Silico Approaches : Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes like xanthine oxidase or cyclooxygenase-2. Validate predictions using in vitro assays (e.g., IC₅₀ measurements) .
- Data Interpretation : Correlate binding affinity (ΔG values) with experimental inhibition rates. Adjust substituents (e.g., ethoxy vs. methyl groups) to optimize activity .
Q. What advanced analytical techniques resolve structural ambiguities in amidine derivatives?
- Techniques :
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₂H₁₆ClN₃O) .
- Dynamic NMR : Detects tautomeric equilibria (e.g., enamine vs. imine forms) in solution .
Critical Analysis of Contradictions
- Synthesis Efficiency : reports higher yields with PEG-2000/K₂CO₃ vs. benzyltriethylammonium Cl/NaOH. This suggests phase-transfer catalysts and milder bases improve scalability .
- Degradation Risks : emphasizes degradation during storage, while assumes stability under inert conditions. Researchers should validate storage protocols empirically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
